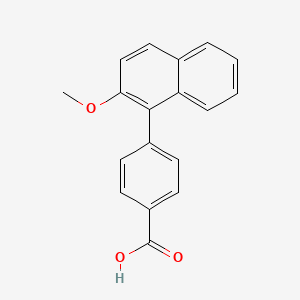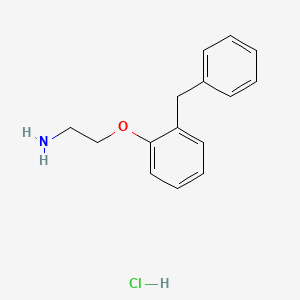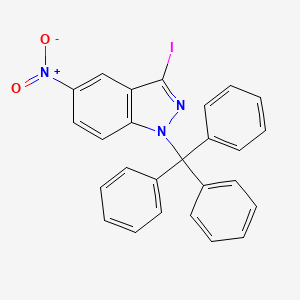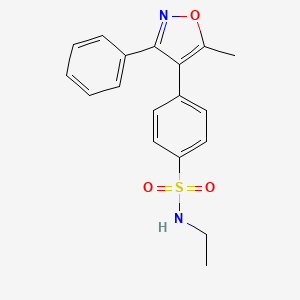
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one
Übersicht
Beschreibung
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one (2-HMTCC) is a natural product isolated from the plant species, Cinnamomum camphora. It is a member of the flavonoid family and has been studied extensively for its various biological activities. 2-HMTCC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to possess antifungal, antiviral, and anti-bacterial activities. Furthermore, 2-HMTCC has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 2-hydroxy-7-methoxy-2-trichloromethylchroman-4-one can be synthesized through the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium tert-butylate (Sosnovskikh & Usachev, 2002). This process results in 2-hydroxy-2-trichloromethylchroman-4-ones, which can be further dehydrated to yield 2-trichloromethyl-chromones.
Potential Biological Applications
- Diabetes Mellitus Research : A related compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, has been studied for its effects on insulin resistance, gene expression related to diabetes mellitus, and blood glucose levels in diabetic rats (Prasetyastuti et al., 2016).
Chemical Reactions and Derivatives
- Reactions with Vilsmeier Reagent : Studies have shown that the reaction of Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its analogues can produce chlorochromenes, which are important for synthetic applications (Brown, Marcus, & Anastasis, 1985).
- Formation of Chromenylium Salts : Research has also indicated that 2-(dialkylamino)-7-methoxychromones can be transformed into chromenylium salts, which could have implications in various chemical processes (Mazzei, Ermili, Sottofattori, & Roma, 1981).
Eigenschaften
IUPAC Name |
2-hydroxy-7-methoxy-2-(trichloromethyl)-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O4/c1-17-6-2-3-7-8(15)5-10(16,11(12,13)14)18-9(7)4-6/h2-4,16H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJELCHIUJDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)









